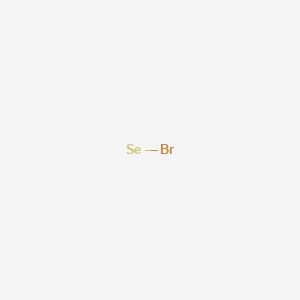

Selenonium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le bromure de sélénonium est un composé organosélénié caractérisé par la présence d’un atome de sélénium lié à trois groupes organiques et un ion bromure.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le bromure de sélénonium peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de séléniures avec des halogénoalcanes. Par exemple, la réaction du séléniure de diméthyle avec le bromure de méthyle en présence d’une base telle que l’hydroxyde de sodium peut produire du bromure de sélénonium. La réaction se produit généralement dans des conditions douces, la température étant maintenue autour de la température ambiante à des températures légèrement plus élevées.

Méthodes de production industrielle : Dans un cadre industriel, la production de bromure de sélénonium peut impliquer l’utilisation de réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit. Le procédé peut également incorporer des étapes de purification telles que la recristallisation ou la chromatographie afin d’obtenir du bromure de sélénonium de haute pureté adapté à diverses applications.

Analyse Des Réactions Chimiques

Types de réactions : Le bromure de sélénonium subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le bromure de sélénonium peut être oxydé pour former des sélénoxides ou d’autres composés du sélénium à un état d’oxydation supérieur.

Réduction : Les réactions de réduction peuvent convertir le bromure de sélénonium en séléniures ou en sélénium élémentaire.

Substitution : Les réactions de substitution nucléophile peuvent remplacer l’ion bromure par d’autres nucléophiles, conduisant à la formation de divers dérivés de sélénonium.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et les peracides. Ces réactions se produisent généralement dans des conditions acides ou neutres.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium sont souvent utilisés, les réactions étant réalisées dans des conditions anhydres.

Substitution : Des nucléophiles tels que les thiols, les amines ou les halogénures peuvent être utilisés dans les réactions de substitution, souvent en présence d’une base pour faciliter la réaction.

Principaux produits formés :

Oxydation : Sélénoxides ou acides séléniiques.

Réduction : Séléniures ou sélénium élémentaire.

Substitution : Divers dérivés de sélénonium en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Le bromure de sélénonium a trouvé des applications dans plusieurs domaines de la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la formation de liaisons carbone-sélénium.

Biologie : Les composés de sélénonium sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antioxydantes et anticancéreuses.

Médecine : La recherche se poursuit sur l’utilisation de composés de sélénonium comme agents thérapeutiques, en particulier dans le traitement des maladies liées au stress oxydatif.

Industrie : Le bromure de sélénonium est utilisé dans la synthèse de matériaux aux propriétés électroniques et optiques uniques, ce qui le rend précieux dans le développement de matériaux de pointe et de nanotechnologie.

Applications De Recherche Scientifique

Selenonium bromide has found applications in several scientific research areas:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

Biology: Selenonium compounds are studied for their potential biological activities, including antioxidant and anticancer properties.

Medicine: Research is ongoing into the use of selenonium compounds as therapeutic agents, particularly in the treatment of diseases related to oxidative stress.

Industry: this compound is used in the synthesis of materials with unique electronic and optical properties, making it valuable in the development of advanced materials and nanotechnology.

Mécanisme D'action

Le mécanisme par lequel le bromure de sélénonium exerce ses effets implique l’interaction de l’atome de sélénium avec diverses cibles moléculaires. Dans les systèmes biologiques, les composés de sélénonium peuvent imiter l’activité des sélénoenzymes, participant aux réactions redox et protégeant les cellules des dommages oxydatifs. L’atome de sélénium dans le bromure de sélénonium peut également former des liaisons covalentes avec des sites nucléophiles dans les biomolécules, influençant leur structure et leur fonction.

Composés similaires :

Chlorure de sélénonium : Similaire au bromure de sélénonium mais avec un ion chlorure au lieu d’un ion bromure.

Iodure de sélénonium : Contient un ion iodure et présente une réactivité différente en raison de la taille plus grande et de l’électronégativité plus faible de l’iode.

Sélénoxides : Formes oxydées de composés de sélénonium ayant des propriétés chimiques et une réactivité différentes.

Unicité : Le bromure de sélénonium est unique en raison de la réactivité spécifique conférée par l’ion bromure. Cette réactivité peut influencer le comportement du composé dans les réactions de substitution et sa capacité à former des intermédiaires stables dans divers processus chimiques. De plus, la taille et l’électronégativité de l’ion bromure peuvent affecter la stabilité globale et la solubilité du composé dans différents solvants.

Comparaison Avec Des Composés Similaires

Selenonium Chloride: Similar to selenonium bromide but with a chloride ion instead of a bromide ion.

Selenonium Iodide: Contains an iodide ion and exhibits different reactivity due to the larger size and lower electronegativity of iodine.

Selenoxides: Oxidized forms of selenonium compounds with different chemical properties and reactivity.

Uniqueness: this compound is unique due to the specific reactivity imparted by the bromide ion. This reactivity can influence the compound’s behavior in substitution reactions and its ability to form stable intermediates in various chemical processes. Additionally, the bromide ion’s size and electronegativity can affect the overall stability and solubility of the compound in different solvents.

Propriétés

Formule moléculaire |

BrSe |

|---|---|

Poids moléculaire |

158.88 g/mol |

InChI |

InChI=1S/BrSe/c1-2 |

Clé InChI |

GJXHDRMNQLYQOQ-UHFFFAOYSA-N |

SMILES canonique |

[Se]Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)

![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)